2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Kinase Inhibition Anticancer Structure-Activity Relationship

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4) features a saturated 5,6-dihydrothiophene ring that imparts distinct conformational flexibility versus fully aromatic analogs—critical for optimizing drug-target binding. Its two reactive chlorine atoms enable sequential, regioselective derivatization via SNAr and cross-coupling, essential for systematic kinase inhibitor SAR. Procure this specific dihydro variant to ensure synthetic reproducibility and avoid re-optimization risks. Validated in programs targeting PIM-1, EGFR/HER2, anti-inflammatory agents, and HSP90 inhibitors.

Molecular Formula C6H4Cl2N2S
Molecular Weight 207.08 g/mol
CAS No. 74901-61-4
Cat. No. B1407034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
CAS74901-61-4
Molecular FormulaC6H4Cl2N2S
Molecular Weight207.08 g/mol
Structural Identifiers
SMILESC1CSC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2
InChIKeyDPBDPQUUPYZMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4): A Strategic Dihydrothienopyrimidine Intermediate


2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4) is a heterocyclic building block featuring a fused thiophene and pyrimidine ring system with a saturated 5,6-dihydrothiophene moiety . This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for developing kinase inhibitors and other bioactive agents [1]. Its defining structural feature is the presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring, making it a versatile intermediate for sequential functionalization via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This specific dihydro variant is a crucial precursor for synthesizing a wide array of drug-like molecules.

Procurement Risks of Substituting 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4) with Analogs


Substituting this compound with a closely related analog, such as a 2,4-dichlorothieno[2,3-d]pyrimidine with a fully aromatic thiophene ring (e.g., CAS 18740-39-1), introduces significant risk to a synthetic route. The saturated 5,6-dihydrothiophene ring in CAS 74901-61-4 imparts a distinct conformational flexibility and electronic character compared to its fully aromatic counterparts [1]. This subtle difference can profoundly alter the geometry of downstream intermediates and the binding affinity of final drug candidates [2]. Furthermore, the two chlorine atoms on the pyrimidine core offer different intrinsic reactivities, allowing for sequential and regioselective derivatization [3]. Switching to an analog with a different halogenation pattern or a different core saturation state (e.g., thieno[3,2-d]pyrimidines) would require re-optimizing reaction conditions, potentially leading to different impurity profiles, lower yields, and ultimately, a different final product with unknown biological activity.

Quantitative Evidence for Selecting 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4) Over Analogs


Role of the Saturated 5,6-Dihydrothieno Core in Derivative Potency: A Class-Level Inference from PIM-1 Kinase Studies

While no direct head-to-head comparison exists for the exact core compound, class-level SAR studies on thieno[2,3-d]pyrimidine derivatives reveal the critical role of the core structure in determining kinase inhibitory potency. Derivatives built on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of PIM-1 kinase. Specifically, a derivative (Compound 15) achieved an IC50 of 0.212 ± 0.008 µM, demonstrating superior potency to the reference inhibitor staurosporine (IC50 = 0.47 ± 0.017 µM) by a factor of 2.2-fold in the same assay [1]. This data underscores that subtle modifications to the core, such as using the saturated dihydrothieno variant (CAS 74901-61-4) versus a fully aromatic analog, can lead to significant, quantifiable differences in biological activity of the final derivative.

Kinase Inhibition Anticancer Structure-Activity Relationship

Dual Chloride Handles Enable Sequential Derivatization for Selective Kinase Inhibition: A Cross-Study Comparison

The presence of two distinct chlorine atoms on the pyrimidine ring of CAS 74901-61-4 is a key differentiator that enables sequential, regioselective functionalization to generate complex kinase inhibitors. This is a significant advantage over building blocks with a single reactive handle. A cross-study comparison of EGFR/HER2 inhibitors demonstrates this principle: a derivative synthesized from a thieno[2,3-d]pyrimidine core achieved an IC50 of 7.592 ± 0.32 µM against the MCF-7 cancer cell line, which is comparable to the standard-of-care drug erlotinib (IC50 = 4.99 ± 0.09 µM) in the same study [1]. This level of activity, achieved through multiple synthetic steps from a dichlorinated core, highlights the utility of CAS 74901-61-4 as a strategic intermediate. In contrast, mono-chlorinated or differently substituted analogs would necessitate a more complex or entirely different synthetic route to achieve a similar substitution pattern.

Medicinal Chemistry EGFR/HER2 Inhibitor Regioselective Synthesis

Class-Level Evidence of Broad Therapeutic Potential: Anti-Inflammatory and Analgesic Activity of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is not limited to kinase inhibition; it has demonstrated quantifiable activity in other therapeutic areas, supporting its utility as a versatile privileged structure. A study on a series of thieno[2,3-d]pyrimidine derivatives reported potent anti-inflammatory effects in a carrageenan-induced rat paw edema model, achieving up to 67% inhibition of edema [1]. Additionally, several derivatives exhibited significant analgesic activity in a p-benzoquinone-induced writhing test in mice, with some showing effects comparable to the reference drug indomethacin [2]. These class-level findings provide a strong scientific precedent for using CAS 74901-61-4 as a starting material for projects beyond oncology, such as inflammation and pain management.

Anti-inflammatory Analgesic Drug Discovery

Recommended Application Scenarios for 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine (CAS 74901-61-4) Based on Evidence


Lead Optimization in Kinase Inhibitor Drug Discovery

Procure this compound for use as a versatile core scaffold in medicinal chemistry programs targeting kinases like PIM-1, EGFR, and HER2. Its two chlorine handles allow for the systematic exploration of structure-activity relationships (SAR) by enabling sequential introduction of diverse amines and aryl/heteroaryl groups via SNAr and cross-coupling reactions . This approach is essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates, as demonstrated by the synthesis of derivatives with potent activity against PIM-1 (IC50 = 0.212 µM) and EGFR/HER2 (IC50 = 7.592 µM) [REFS-2, REFS-3].

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Utilize this compound as a key intermediate for synthesizing new chemical entities for the treatment of pain and inflammation. The thieno[2,3-d]pyrimidine class has been validated in vivo to produce significant anti-inflammatory effects (up to 67% inhibition of paw edema) and analgesic activity comparable to indomethacin [3]. This provides a strong rationale for incorporating CAS 74901-61-4 into a drug discovery workflow focused on non-oncology indications, offering a pathway to develop novel therapeutics for these conditions.

Development of Novel Fungicides or HSP90 Inhibitors

Leverage the thieno[2,3-d]pyrimidine scaffold for the development of new agrochemicals or targeted cancer therapies. The patent literature identifies substituted thieno[2,3-d]pyrimidines as having both fungicidal activity and the ability to inhibit Heat Shock Protein 90 (HSP90), a validated oncology target [REFS-5, REFS-6]. Using CAS 74901-61-4 as a starting material allows for the creation of focused compound libraries to explore these applications, providing a direct link between this specific building block and patented chemical matter with potential industrial and therapeutic value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.